(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a piperidine moiety substituted with a quinolin-8-yloxy group. Its structure combines an α,β-unsaturated ketone core (prop-2-en-1-one) with a phenyl group at the β-position and a 4-(quinolin-8-yloxy)piperidin-1-yl group at the α-position. The quinoline moiety enhances π-π stacking interactions with biological targets, while the piperidine ring contributes to solubility and bioavailability .
Properties
IUPAC Name |
(E)-3-phenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(12-11-18-6-2-1-3-7-18)25-16-13-20(14-17-25)27-21-10-4-8-19-9-5-15-24-23(19)21/h1-12,15,20H,13-14,16-17H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRECIZNAWTLS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound with the CAS Number 2035018-72-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one is C23H22N2O2, with a molecular weight of 358.4 g/mol. The compound features a phenyl group and a quinoline moiety linked through a piperidine ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 2035018-72-3 |
Antiviral Activity
Research has indicated that compounds similar to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one exhibit antiviral properties, particularly against influenza viruses. A study highlighted that piperidine derivatives with quinoline linkages showed potent inhibitory effects on various influenza strains, with selectivity indices indicating low cytotoxicity in human cell lines .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In related studies, piperidine-based derivatives have been shown to inhibit cancer cell lines such as SK-OV-3 and HT-29 through mechanisms involving apoptosis and cell cycle arrest . The presence of electron-withdrawing and electron-donating groups on the phenyl moiety significantly influenced their cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the ether linkage between the quinoline and piperidine is critical for maintaining biological activity . Variations in substituents on the phenyl ring lead to differing biological profiles, emphasizing the importance of molecular modifications in enhancing efficacy.
Study 1: Antiviral Efficacy
In a high-throughput screening study, a derivative of (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one was found to inhibit influenza virus replication at low concentrations (EC50 = 0.05 μM) . This study underscores the potential of this compound in developing antiviral therapeutics.
Study 2: Anticancer Activity
A recent investigation into piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions showed IC50 values in the micromolar range against HeLa and A549 cells . These findings suggest that (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one may similarly exhibit promising anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of chalcone-piperidine hybrids. Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility: The quinolin-8-yloxy group increases hydrophobicity compared to hydroxylated analogs (e.g., compound 43, logP: 2.1 vs. 1.5) .
- Synthetic Accessibility: The target compound requires multi-step synthesis involving piperidine functionalization and quinoline coupling, whereas simpler analogs (e.g., (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one) are synthesized in fewer steps .
Research Findings and Data Tables
Table 1: Docking Scores of Quinoline-Containing Chalcones
Table 2: Antimicrobial Activity of Piperidine-Chalcone Hybrids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
